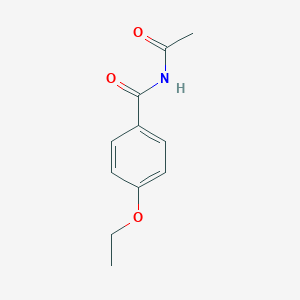

N-Acetyl-4-ethoxybenzamide

Description

Contextual Overview of N-Acetyl-4-ethoxybenzamide in Contemporary Chemical Research

This compound is primarily recognized in the scientific community as a key intermediate and building block in organic synthesis. sigmaaldrich.comthieme.dersc.org Its structure, which features an ethoxy group at the para position of a benzamide (B126) core that is N-acetylated, provides a versatile scaffold for the development of more complex molecules. While not typically the end product in most research endeavors, its role as a precursor is critical in the synthesis of a range of target compounds, including those with potential applications in medicinal chemistry and materials science. ontosight.aievitachem.com The benzamide functional group is a common feature in many biologically active compounds, and the specific substitution pattern of this compound makes it a valuable starting material for creating derivatives with tailored properties. ontosight.ai

Scope and Objectives of Academic Inquiry on this compound Research

Academic research centered on this compound primarily focuses on its synthesis and its utility in creating a variety of other chemical entities. The objectives of these studies often include the development of efficient and novel synthetic methodologies for its preparation and its subsequent transformation into more complex derivatives. For instance, research has been conducted on its synthesis via microwave-assisted N-acylation of 4-ethoxybenzamide (B1582668), highlighting a modern approach to its formation. researchgate.net Furthermore, studies have explored its use in creating substituted 1,2,4-triazoles, which are a class of compounds with recognized biological activities. researchgate.net The overarching goal of such research is to expand the synthetic chemist's toolkit, providing reliable pathways to this and other related molecules for further investigation in various scientific disciplines.

Chemical and Physical Properties

This compound is a crystalline solid with established physical and chemical properties that are critical for its use in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | uni.lu |

| Molecular Weight | 207.23 g/mol | uni.lu |

| Melting Point | Not explicitly stated in search results | |

| Appearance | Crystalline solid | |

| Solubility | Not explicitly stated in search results |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques, with proton Nuclear Magnetic Resonance (¹H NMR) being a key method.

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm |

| br s, 1H | 8.64 |

| d, J=9.0 Hz, 2H | 7.82 |

| d, J=8.7 Hz, 2H | 6.96 |

| q, J=7.0 Hz, 2H | 4.11 |

| t, J=7.0 Hz, 3H | 1.45 |

Source: Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine (B178648) hydrochlorides researchgate.net

Synthesis of this compound

The preparation of this compound has been described through various synthetic routes. One notable method involves the N-acylation of 4-ethoxybenzamide.

A study on the transacetylation between substituted phenyl acetates and benzamides provides insight into the acetylation of the amide nitrogen. jst.go.jp This suggests a potential pathway for the synthesis of this compound.

Another documented method is the microwave-assisted N-acylation of 4-ethoxybenzamide with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. researchgate.net This method is highlighted for its efficiency and rapid reaction time.

Structure

2D Structure

3D Structure

Properties

CAS No. |

143827-56-9 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-acetyl-4-ethoxybenzamide |

InChI |

InChI=1S/C11H13NO3/c1-3-15-10-6-4-9(5-7-10)11(14)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13,14) |

InChI Key |

IJEMSCSHIHYCHN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(=O)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(=O)C |

Other CAS No. |

143827-56-9 |

Synonyms |

Benzamide, N-acetyl-4-ethoxy- (9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N Acetyl 4 Ethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For N-Acetyl-4-ethoxybenzamide, the expected ¹H NMR spectrum would display distinct signals corresponding to each unique proton group. The ethoxy group would show a triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, a result of spin-spin coupling. The aromatic protons on the benzene (B151609) ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The methyl protons of the acetyl group would likely appear as a sharp singlet, and the amide proton (-NH-) would also be a singlet, though its chemical shift can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.0 - 10.0 | Singlet | 1H | NH |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~ 6.9 - 7.1 | Doublet | 2H | Aromatic H (ortho to -OEt) |

| ~ 4.0 - 4.2 | Quartet | 2H | -OCH ₂CH₃ |

| ~ 2.1 - 2.3 | Singlet | 3H | -C(=O)CH ₃ |

Note: This table is based on predicted values and standard chemical shift ranges for similar functional groups.

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. This compound has several unique carbon atoms that would each produce a signal in the spectrum. Two signals would be expected for the carbonyl carbons (one for the amide and one for the acetyl group), typically found far downfield. The aromatic ring would show four distinct signals: two for the substituted carbons and two for the protonated carbons. The ethoxy and acetyl groups would each contribute signals for their respective carbon atoms in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 170 - 175 | Acetyl C =O |

| ~ 165 - 170 | Benzamide (B126) C =O |

| ~ 160 - 165 | Aromatic C -OEt |

| ~ 129 - 132 | Aromatic C -H (ortho to C=O) |

| ~ 120 - 125 | Aromatic C -C=O |

| ~ 114 - 116 | Aromatic C -H (ortho to -OEt) |

| ~ 63 - 65 | -OC H₂CH₃ |

| ~ 24 - 26 | -C(=O)C H₃ |

Note: This table is based on predicted values and standard chemical shift ranges.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectrum of this compound, a sharp absorption band would be expected around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. Two strong, distinct bands for the carbonyl (C=O) stretches would appear in the region of 1650-1750 cm⁻¹. Other key absorptions would include C-O stretching for the ethoxy group and C-H stretching for the aromatic and aliphatic parts of the molecule. Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3300 | N-H Stretch | Secondary Amide |

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1710 | C=O Stretch | Acetyl Carbonyl |

| ~ 1680 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |

| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |

Note: Predicted values based on typical functional group absorption regions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₃NO₃, giving it a monoisotopic mass of approximately 207.09 Da. In an ESI-MS experiment, the compound would likely be observed as a protonated molecule, [M+H]⁺, at m/z 208.10.

Under collision-induced dissociation (CID), the molecule would fragment in predictable ways. Common fragmentation pathways for N-acyl benzamides include the cleavage of the N-C bond of the amide, loss of the acetyl group, and cleavages within the ethoxy side chain. Analysis of these fragments helps to confirm the connectivity of the atoms in the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Possible Fragmentation Pathway |

|---|---|---|

| 208.10 | [M+H]⁺ | Protonated molecular ion |

| 166.09 | [M-C₂H₂O+H]⁺ | Loss of ketene (B1206846) from the acetyl group |

| 138.07 | [C₈H₁₀O₂]⁺ | Cleavage of N-acetyl group, forming 4-ethoxybenzamide (B1582668) ion |

| 135.04 | [C₉H₇O]⁺ | Loss of ethoxy radical and CO |

Note: Fragmentation is complex and these represent only a few plausible pathways.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Electronic Absorption Characteristics

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The benzamide chromophore in this compound would be expected to produce characteristic absorption bands. The presence of the ethoxy group, an auxochrome, on the benzene ring would likely cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzamide. A typical analysis would involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol, and measuring the absorbance across a range of wavelengths to determine the wavelength of maximum absorption (λₘₐₓ).

Crystallographic Analysis and Solid State Investigations of N Acetyl 4 Ethoxybenzamide

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to map the electron density within the crystal, thereby revealing the precise location of each atom in three-dimensional space.

The prerequisite for any SC-XRD analysis is the availability of high-quality single crystals of sufficient size and regularity. For organic molecules such as N-Acetyl-4-ethoxybenzamide and its analogues, the most common and effective method for crystal growth is slow evaporation from a saturated solution. researchgate.net

The process typically involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents until saturation is achieved. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a slow, controlled rate. Common solvents used for aromatic amides include dichloromethane, methanol, and ethanol (B145695). For instance, crystals suitable for X-ray diffraction have been successfully obtained by the slow evaporation of a dichloromethane-methanol solution. researchgate.net The slow decrease in solvent volume allows molecules to organize themselves gradually into a well-ordered crystal lattice, minimizing defects and leading to crystals of the quality required for diffraction studies.

The fundamental repeating unit of a crystal is the unit cell, which is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, describe the symmetry and packing of the molecules within the crystal. mdpi.com

While specific crystallographic data for this compound is not available in the cited literature, analysis of analogous aromatic amide structures provides insight into the expected parameters. The packing of molecules in the crystal lattice is influenced by their shape and the intermolecular forces they can form.

Table 1: Illustrative Crystal Data for Analogous Aromatic Amide and Hydrazide Structures

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| N'-Acetyl-N'-phenyl-2-naphthohydrazide eurjchem.com | C₁₉H₁₆N₂O₂ | Triclinic | P-1 | a = 8.9164 Å, b = 9.7058 Å, c = 17.7384 Å, α = 88.308°, β = 89.744°, γ = 86.744° |

The conformation of a molecule—the spatial arrangement of its atoms—can be precisely determined from SC-XRD data. For this compound, a key conformational feature is the potential for cis/trans isomerism around the amide bond (C-N). slu.senih.gov The planarity of the amide group is a result of delocalization of the nitrogen lone pair into the carbonyl π-system.

Rotation around the C-N bond is restricted, often leading to distinct rotational isomers (rotamers) that can be observed in the solid state. researchgate.net Analysis of the torsion angles, which describe the rotation around specific chemical bonds, provides a quantitative measure of the molecular conformation. For example, the torsion angle involving the atoms C-C(=O)-N-C would define the orientation of the acetyl group relative to the benzamide (B126) moiety. In the crystalline state, the observed conformation is typically the one that allows for the most stable and efficient packing, often influenced by the formation of strong intermolecular interactions like hydrogen bonds. slu.senih.gov

Elucidation of Intermolecular Interactions within Crystalline this compound Analogues

The stability of a crystal lattice is derived from a network of non-covalent intermolecular interactions. These forces dictate how molecules recognize and assemble with one another to form a periodic, three-dimensional structure. researchgate.net

Hydrogen bonds are the most significant intermolecular interactions in the crystal structures of amide-containing molecules. frontiersin.orgresearchgate.net In this compound, the amide group provides a classic hydrogen bond donor (N—H) and a primary hydrogen bond acceptor (the carbonyl oxygen, C=O). The ethoxy group's oxygen atom can also act as a hydrogen bond acceptor.

Table 2: Typical Hydrogen Bond Geometries in Amide-Containing Crystals

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |

|---|---|---|---|---|

| N | H | O | Strong Hydrogen Bond | 2.8 - 3.2 |

| C | H | O | Weak Hydrogen Bond | 3.0 - 3.8 |

Beyond hydrogen bonding, other non-covalent forces play a crucial role in the crystal packing of aromatic amides. The presence of the benzene (B151609) ring in this compound makes it a candidate for π-π stacking interactions. eurjchem.com These occur when the electron-rich π-systems of adjacent aromatic rings align, typically in a parallel-displaced or T-shaped arrangement, contributing to the cohesive energy of the crystal.

In analogues of this compound that incorporate halogen atoms (e.g., F, Cl, Br, I), halogen bonding can be a significant structure-directing interaction. mdpi.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. For example, intermolecular Br···O interactions have been observed in the crystal packing of related structures. mdpi.com These varied interactions work in concert to create a stable and densely packed crystalline solid.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dichloromethane |

| Methanol |

| Ethanol |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide |

Polymorphism and Co-crystallization Studies of this compound and Related Benzamides

The solid-state structure of active pharmaceutical ingredients is critical as it influences key physicochemical properties. While specific polymorphism and co-crystallization studies on this compound are not extensively detailed in publicly available literature, the principles can be understood by examining related benzamide structures. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. mdpi.comrsc.org These different forms, or polymorphs, can exhibit varied physical properties. The study of polymorphism in benzamides often involves analyzing the interplay of intermolecular forces, such as hydrogen bonding and π–π stacking interactions, which dictate the molecular packing. rsc.org

For instance, studies on the simpler molecule benzamide reveal multiple polymorphic forms where the potential energy differences are governed by a delicate balance between intermolecular attraction and intramolecular torsion required to fit into a favorable packing arrangement. rsc.org The amide group, common to all benzamides, is a strong hydrogen bond donor and acceptor, often leading to the formation of robust hydrogen-bonded dimers or catemeric tapes within the crystal structure. acs.org

Co-crystallization is a technique used to modify the physicochemical properties of a solid without altering its chemical structure. This involves combining the target molecule with a benign co-former molecule in a specific stoichiometric ratio to form a new crystalline solid. nih.gov Studies on ethenzamide (2-ethoxybenzamide), a structural isomer of the parent amide of the title compound, demonstrate the potential of this approach. Ethenzamide has been co-crystallized with various co-formers, including dihydroxybenzoic acids and gallic acid. nih.govaminer.cn The formation of these co-crystals is typically driven by the creation of stable intermolecular interactions, such as the supramolecular acid-amide heterosynthon, a robust hydrogen-bonding motif between a carboxylic acid and an amide. nih.govaminer.cn The specific hydroxyl group positions on the co-former can play a crucial role in guiding the formation of particular supramolecular synthons and the final crystal structure. nih.gov

The investigation into potential polymorphs or co-crystals of this compound would similarly involve screening various crystallization conditions (e.g., different solvents, temperatures) and a range of pharmaceutically acceptable co-formers. The resulting solid forms would be analyzed to understand how the N-acetyl group and the 4-ethoxy substitution influence the molecular packing and intermolecular interactions compared to other known benzamides.

X-ray Powder Diffraction (XRPD) for Solid-State Form Characterization

X-ray Powder Diffraction (XRPD) is a primary and indispensable analytical technique for the characterization of solid-state forms. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline structure, allowing for the differentiation between various polymorphs, solvates, and co-crystals, as well as distinguishing crystalline material from amorphous solids. americanpharmaceuticalreview.comunits.it

The technique works by directing X-rays onto a powdered sample of the material. The crystalline nature of the powder, where molecules are arranged in a regular lattice, causes the X-rays to be diffracted at specific angles. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline form of a substance will produce a characteristic XRPD pattern with a unique set of peak positions and relative intensities. units.it

In the context of this compound, XRPD would be the frontline method to:

Identify Polymorphs: If crystallization experiments yield different crystal habits, XRPD can confirm whether they are true polymorphs by revealing distinct diffraction patterns.

Confirm Co-crystal Formation: When attempting to form a co-crystal, XRPD is used to verify success. The pattern of the new co-crystal will be different from the patterns of the individual starting components (the active ingredient and the co-former). americanpharmaceuticalreview.comnih.gov

Monitor Phase Transitions: In-situ variable-temperature XRPD (VT-XRPD) can be employed to study the stability of different solid forms upon heating, identifying temperatures at which phase transitions from one form to another occur. nih.gov

Routine Quality Control: Once a desired solid form is selected for development, its XRPD pattern serves as a reference standard for quality control to ensure batch-to-batch consistency.

The table below shows a hypothetical example of XRPD data that could be used to differentiate between two polymorphic forms of a benzamide derivative. The differences in peak positions (2θ values) and their relative intensities are indicative of distinct crystal lattice structures.

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| Position [°2θ] | Relative Intensity [%] | Position [°2θ] | Relative Intensity [%] |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 45 | 11.8 | 100 |

| 15.8 | 60 | 16.1 | 55 |

| 17.1 | 80 | 18.4 | 90 |

| 21.5 | 30 | 22.0 | 40 |

| 24.7 | 55 | 25.3 | 70 |

Computational Chemistry and Molecular Modeling of N Acetyl 4 Ethoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular geometries, electronic energies, and a host of other physicochemical parameters.

Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for studying medium-sized organic molecules like N-Acetyl-4-ethoxybenzamide. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for exploring the electronic structure and energetics of this compound.

In a typical DFT study of this compound, the ground-state geometry would be optimized to find the most stable arrangement of its atoms. This involves using a functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), to solve the Kohn-Sham equations. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can yield valuable data on the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Theoretical vibrational frequencies can also be computed using DFT. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model and to aid in the assignment of spectral bands to specific vibrational modes of the molecule.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Theoretical methods are indispensable for exploring the potential energy surface of the molecule and identifying its stable conformers. A systematic conformational analysis can be performed by rotating the key dihedral angles, such as those around the C-N and C-C bonds of the amide and acetyl groups, and calculating the energy of each resulting conformation.

| Parameter | Description |

| Dihedral Angle 1 (τ1) | Rotation around the C(phenyl)-C(carbonyl) bond. |

| Dihedral Angle 2 (τ2) | Rotation around the C(carbonyl)-N(amide) bond. |

| Dihedral Angle 3 (τ3) | Rotation around the N(amide)-C(acetyl) bond. |

| Relative Energy (ΔE) | The energy of a conformer relative to the most stable conformer. |

| Boltzmann Population | The predicted population of each conformer at a standard temperature. |

This interactive table illustrates the key parameters that would be investigated in a conformational analysis of this compound. By inputting theoretical values for dihedral angles, one could explore the corresponding relative energies and populations.

Charge density analysis provides a detailed picture of the electron distribution within a molecule, revealing the nature of its chemical bonds and reactive sites. Theoretical charge density can be derived from the wavefunction obtained from quantum chemical calculations. This analysis can be used to determine atomic charges, bond orders, and the topology of the electron density.

For this compound, a charge density study would likely reveal the polarization of the C=O and N-H bonds in the amide group, highlighting their potential for hydrogen bonding. The analysis of the electron density at the bond critical points, within the framework of the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. Furthermore, the electrostatic potential mapped onto the molecular surface can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about the molecule's reactivity and intermolecular interaction patterns. A study on a related benzamide (B126) derivative, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide, demonstrated how intermolecular interactions within a protein active site can significantly alter the charge distribution and dipole moment of the ligand. zendy.io

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

To investigate the potential biological activity of this compound, molecular docking simulations can be performed against various protein targets. The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand's structure would be obtained from the conformational analysis described earlier, while the protein's structure is typically sourced from a public repository like the Protein Data Bank (PDB).

The docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding affinity. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. The output of a docking simulation is a set of predicted binding modes, ranked by their binding scores. This information can be used to hypothesize how this compound might interact with a specific biological target and to estimate the strength of this interaction. For instance, docking studies on similar benzamide-containing molecules have been used to predict their binding affinities to targets like integrins. dergipark.org.tr

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the protein's active site. By analyzing the top-ranked docking poses, it is possible to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

For this compound, the amide group's N-H and C=O moieties are likely to act as hydrogen bond donors and acceptors, respectively. The phenyl ring and the ethoxy group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site. Visualizing the docked complex allows for the identification of these critical interacting residues. This knowledge is crucial for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity. For example, understanding which residues form key interactions can guide the synthesis of new derivatives with enhanced biological activity.

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| e.g., Serine 195 | Hydrogen Bond (with C=O) | 2.1 |

| e.g., Tryptophan 215 | Hydrophobic (with phenyl ring) | 3.5 |

| e.g., Leucine 99 | van der Waals (with ethoxy group) | 3.8 |

This interactive table provides a template for summarizing the predicted interactions between this compound and the active site residues of a hypothetical protein target. Users could populate this table with data from a molecular docking study to visualize the key interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a virtual window into the dynamic nature of molecules, capturing their movements and interactions over time. These simulations are instrumental in understanding the conformational landscape and stability of a compound like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule flexes, bends, and rotates, providing a more realistic representation than static models. The application of enhanced sampling techniques in MD simulations can further aid in exploring the conformational space more efficiently.

Assessment of Molecular Stability in Simulated Environments

The stability of a molecule within a specific environment is a critical determinant of its potential utility. MD simulations allow for the assessment of the structural integrity and conformational stability of this compound in various simulated environments, such as in aqueous solutions or in the presence of a biological target. The stability of different conformations can be evaluated by analyzing the trajectory of the simulation, monitoring parameters like root-mean-square deviation (RMSD) and potential energy over time. For instance, a stable binding pose of a ligand in a protein's active site would be characterized by minimal fluctuations in its atomic coordinates throughout the simulation.

Calculation of Binding Free Energies and Their Contributions

A key application of computational chemistry in drug discovery and materials science is the prediction of binding affinity between a molecule and its target. The binding free energy (ΔG_bind) is a thermodynamic quantity that reflects the strength of this interaction. Several computational methods can be employed to calculate the binding free energy of this compound with a hypothetical receptor.

Commonly used end-point methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These methods calculate the binding free energy by estimating the free energies of the complex, the unbound protein, and the unbound ligand separately. nih.gov The total binding free energy can be decomposed into various energetic contributions, providing insights into the driving forces of the interaction.

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_pol | Polar solvation energy |

| ΔG_npol | Non-polar solvation energy |

More rigorous but computationally intensive methods like alchemical free energy perturbation (FEP) and thermodynamic integration (TI) can also be utilized for more accurate predictions of binding free energies. nih.govwustl.edu These methods involve gradually "transforming" one molecule into another (or into nothing) in a series of steps to calculate the free energy difference.

Derivation of Structure-Activity Relationships (SAR) from Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or physical properties. nih.gov Computational data generated from methods like docking and MD simulations can be invaluable in deriving SAR for a series of compounds related to this compound.

By systematically modifying the structure of this compound in-silico (e.g., altering substituents, changing functional groups) and then calculating properties such as binding affinity or conformational preferences, a computational SAR model can be constructed. This model can help identify key structural features that are crucial for a desired activity. For instance, if computational analysis reveals that the ethoxy group of this compound forms a critical hydrogen bond with a target receptor, this information can guide the synthesis of new analogues with potentially improved properties. The insights gained from such computational SAR studies can significantly accelerate the design and optimization of new molecules.

Investigation of Reaction Mechanisms Involving N Acetyl 4 Ethoxybenzamide

Mechanistic Studies of its Formation via Acylation Processes

The formation of N-Acetyl-4-ethoxybenzamide typically proceeds through a nucleophilic acyl substitution pathway. This class of reactions involves the addition of a nucleophile to the carbonyl carbon of an acyl group, followed by the elimination of a leaving group. In the synthesis of this compound, the nucleophile is 4-ethoxybenzamide (B1582668), and the acetyl group is provided by an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The mechanism can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: The process begins with the protonation of the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride) by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atom of 4-ethoxybenzamide then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of the leaving group (e.g., a carboxylate ion) to yield the protonated this compound. A final deprotonation step regenerates the catalyst and gives the final product. byjus.com

Base-Catalyzed Mechanism: In a basic medium, the base can deprotonate the amide nitrogen of 4-ethoxybenzamide, increasing its nucleophilicity. This enhanced nucleophile then attacks the carbonyl carbon of the acetylating agent. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the leaving group, forming this compound. byjus.com

A study on the double acylation of hydroxylamines with aldehydes, promoted by diacetoxyiodobenzene, provides insight into related N-acylation and N-acetoxy-N-arylamide formation, highlighting the versatility of acylation reactions in generating complex amide derivatives. rsc.org

Detailed Analysis of Chemical Transformations of this compound

This compound can undergo various chemical transformations, serving as a substrate in nucleophilic substitutions, catalytic annulations, and potentially free-radical reactions.

Studies have demonstrated the feasibility of nucleophilic aromatic substitution (SNAr) on fluoronitrobenzene substrates using benzamide (B126) derivatives as nucleophiles. tandfonline.com In these cases, the amide is first deprotonated with a base like sodium hydride (NaH) to form a more potent nucleophilic anion, which then attacks the electron-deficient aromatic ring. tandfonline.com While this example involves substitution on a different molecule, it illustrates the nucleophilic potential of deprotonated benzamides, a principle that could be applied to reactions involving the amide nitrogen of a molecule like this compound under specific conditions.

Furthermore, research on the reaction of various benzamides with organolithium reagents has shown that nucleophilic acyl substitution can proceed rapidly to form ketones. researchgate.net This highlights the reactivity of the amide carbonyl group towards strong nucleophiles.

N-alkoxybenzamides, including N-ethoxy and N-methoxy derivatives, are versatile reactants in transition metal-catalyzed reactions, particularly those involving C-H bond activation. Rhodium(III)-catalyzed annulation reactions are a prime example of the utility of these compounds in synthesizing complex heterocyclic structures. snnu.edu.cn

In a typical mechanism for the Rh(III)-catalyzed annulation of an N-methoxybenzamide with a coupling partner like a sulfoxonium ylide, the reaction is initiated by the chelation-assisted C-H activation of the benzamide's ortho-C-H bond. snnu.edu.cn This forms a five-membered rhodacycle intermediate. The coupling partner then coordinates to the rhodium center. Subsequent steps involve migratory insertion and reductive elimination to form the final annulated product and regenerate the Rh(III) catalyst. snnu.edu.cnrsc.org

These reactions can be chemodivergent, meaning the reaction conditions can be tuned to produce different products from the same starting materials. snnu.edu.cnamericanelements.com For instance, the choice of an acidic additive can direct the reaction pathway. rsc.org N-ethoxybenzamides have been shown to participate in these coupling reactions, yielding the desired products in good yields, demonstrating that the nature of the alkoxy group does not fundamentally alter the reactivity. snnu.edu.cn

The following table summarizes representative Rh(III)-catalyzed reactions involving N-alkoxybenzamides.

| Catalyst System | Reactants | Product Type | Reference |

| [RhCpCl2]2, AgSbF6 | N-Methoxybenzamides, Sulfoxonium ylides | Isocoumarins | snnu.edu.cn |

| [RhCpCl2]2, CsOAc | N-Methoxybenzamides, Ketenimines | Isoquinolinones | nih.gov |

| RhCp*(MeCN)32 | Enamides, Sulfoxonium ylides | Isoquinolines | rsc.org |

| [RhCp*Cl2]2, Zn(OTf)2 or PivOH | N-Methoxy- and N-ethoxybenzamides, Sulfoxonium ylides | Dihydropyridoisoquinolines or Isocoumarins | snnu.edu.cnrsc.org |

While ionic pathways dominate the chemistry of benzamides, they can also participate in free radical reactions. Free radicals are neutral species that are generally not affected by the polarity of the solvent or the presence of acidic or basic species. researchgate.net

The reactivity of a molecule in a free radical reaction often depends on the stability of the radical formed. In a compound like this compound, a radical could potentially be generated at several positions. For instance, a hydrogen atom could be abstracted from the ethoxy group. The stability of the resulting radical and the conditions of the reaction (e.g., the presence of a radical initiator like AIBN) would dictate the subsequent reaction pathway. libretexts.org

Generally, carbon-centered radicals are more reactive than many other types, and their reactivity is influenced by hybridization, with sp2 carbon-centered radicals being more reactive than sp3 ones. bbhegdecollege.com While specific studies on the free radical pathways of this compound are not prominent, the general principles of radical chemistry suggest that under appropriate conditions, it could undergo transformations such as dehalogenation (if halogenated) or addition reactions initiated by radical species. libretexts.org The antioxidant properties of related compounds like N-acetylcysteine (NAC) are attributed to their rapid reactions with free radicals, though the mechanisms are specific to the thiol group present in NAC. mdpi.com

Role of this compound as an Intermediate or Product in Broader Organic Synthesis Schemes

In multistep organic syntheses, compounds are often created not as the final product but as intermediates that are modified in subsequent steps. This compound and structurally similar compounds can serve this purpose. For example, the acetyl group can function as a protecting group for the amide nitrogen. This allows chemical modifications to be made elsewhere on the molecule, such as on the aromatic ring or the ethoxy group. Once the desired modifications are complete, the acetyl group can be removed through hydrolysis under acidic or basic conditions to regenerate the primary amide. etsu.edu

The mechanism for acid-catalyzed N-deacetylation begins with the protonation of the acetyl carbonyl group, which enhances its electrophilicity. Water then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, the amine leaving group is expelled, and after a final deprotonation and neutralization, the primary amine (or in this case, the primary benzamide) is recovered. etsu.edu

An analogous compound, 2-Acetyl-1,4-dimethoxynaphthalene, has been identified as a valuable intermediate for the synthesis of naturally occurring compounds with antimicrobial and antiparasitic activities, showcasing how acetylated aromatic compounds are key building blocks in medicinal chemistry. researchgate.net Similarly, this compound could be a precursor in the synthesis of more complex, biologically active molecules.

Advanced Analytical Methodologies for Detection and Quantification of N Acetyl 4 Ethoxybenzamide

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for the separation of chemical compounds. The principle lies in the differential partitioning of a compound between a stationary phase and a mobile phase. For N-Acetyl-4-ethoxybenzamide, several chromatographic methods are applicable, each with its distinct advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of organic compounds, including this compound. It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase relative to the mobile phase.

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention of this compound is influenced by factors like the exact composition of the mobile phase, its pH, and the column temperature. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. A developed HPLC method can offer high precision, accuracy, and sensitivity for the quantification of this compound.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Retention Time | ~5.2 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column.

For this compound to be analyzed by GC, it must be sufficiently volatile and thermally stable to be vaporized without decomposition in the heated injector. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column is often a suitable choice. The temperature of the GC oven is typically programmed to increase during the analysis to ensure the elution of compounds with different boiling points. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds like this compound.

Hypothetical GC Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Retention Time | ~12.5 min |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and screening of compounds. wisc.edurjpbcs.com It involves a stationary phase, typically silica (B1680970) gel or alumina, coated on a flat support like a glass plate. wisc.edu The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. wisc.edu

For this compound, a TLC analysis would involve spotting a solution of the compound onto the plate and developing it in a chamber containing a suitable mobile phase. The choice of mobile phase, often a mixture of a nonpolar and a slightly polar solvent, is crucial for achieving good separation. Visualization of the separated spots can be done under UV light. High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particle sizes, leading to better resolution and sensitivity. aga-analytical.com.pl

Hypothetical TLC/HPTLC Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plate |

| Mobile Phase | Ethyl acetate (B1210297) : Hexane (1:1 v/v) |

| Development | Ascending, in a saturated chamber |

| Detection | UV visualization at 254 nm |

| Rf Value | ~0.45 |

Hyphenated Techniques for Comprehensive Profiling and Identification

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, most commonly a mass spectrometer. These methods provide a high degree of certainty in the identification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov This technique is particularly useful for the analysis of compounds in complex matrices. nih.gov

In the analysis of this compound, the compound is first separated by HPLC as described previously. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. The resulting ions are then separated in the first mass analyzer, fragmented, and the fragment ions are separated in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for very low detection limits. nih.gov

Hypothetical LC-MS/MS Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragment ions |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection power of mass spectrometry. It is a gold-standard technique for the identification of volatile and semi-volatile organic compounds.

Following separation on the GC column, the molecules of this compound enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. By comparing the obtained mass spectrum with a library of known spectra, the identity of this compound can be confirmed with high confidence.

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range (m/z) | 40-400 |

| Key Fragment Ions (m/z) | Molecular ion, fragments corresponding to loss of acetyl and ethoxy groups |

Optimization of Sample Preparation and Derivatization Strategies for Analytical Detection

The accurate and sensitive detection of this compound in various matrices is critically dependent on the meticulous optimization of sample preparation and, where necessary, derivatization strategies. These preliminary steps are designed to isolate the analyte from interfering matrix components, enhance its concentration, and improve its compatibility with the chosen analytical instrument, thereby ensuring the reliability and robustness of the quantitative analysis. The selection of an appropriate strategy is dictated by the physicochemical properties of this compound, the nature of the sample matrix (e.g., biological fluids, environmental samples), and the analytical technique to be employed, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Sample Preparation Methodologies

Effective sample preparation is paramount to minimize matrix effects and improve the signal-to-noise ratio of the analyte. drawellanalytical.com The primary goals are to remove interfering substances, concentrate the analyte, and ensure the sample is in a suitable solvent for injection into the analytical system. organomation.comsartorius.com For this compound, which possesses both polar (amide) and non-polar (ethoxybenzene) characteristics, several techniques can be optimized.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and versatile technique for separating analytes based on their differential solubility in two immiscible liquid phases. drawellanalytical.com The optimization of LLE for this compound would involve the systematic evaluation of several parameters to maximize recovery and minimize the co-extraction of interfering compounds. Key variables include the choice of extraction solvent, the pH of the aqueous sample, the ratio of organic to aqueous phase volumes, and the ionic strength of the aqueous phase.

For a compound like this compound, a moderately polar organic solvent would be a suitable starting point for optimization. The pH of the aqueous sample is a critical parameter; adjusting the pH can suppress the ionization of the amide group, thereby increasing its partitioning into the organic phase. A systematic study varying these parameters would be conducted to determine the optimal conditions.

Table 1: Hypothetical Optimization of Liquid-Liquid Extraction for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | % Recovery |

| Extraction Solvent | Ethyl Acetate | Dichloromethane | Methyl tert-butyl ether | 85% |

| Aqueous Phase pH | 5.0 | 7.0 | 9.0 | 92% |

| Solvent:Aqueous Ratio | 1:1 | 2:1 | 3:1 | 95% |

| Salt Addition (NaCl) | 0% | 5% | 10% | 98% |

Note: The data in this table is illustrative and based on general principles of LLE optimization for similar compounds.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and potential for automation. affinisep.com The optimization of SPE for this compound would focus on the selection of the appropriate sorbent material, conditioning and equilibration solvents, sample loading conditions, wash solutions, and elution solvents.

Given the structure of this compound, a reversed-phase sorbent, such as C18 or a polymeric sorbent, would likely be effective. The optimization process would involve testing a range of conditions to ensure efficient retention of the analyte and effective removal of matrix interferences.

Table 2: Illustrative Optimization Parameters for Solid-Phase Extraction of this compound

| Step | Parameter | Condition A | Condition B | Condition C |

| Sorbent | C18 | Polymeric | Mixed-Mode | |

| Conditioning | Methanol | Acetonitrile | Isopropanol | |

| Equilibration | Water | Buffer (pH 7) | 5% Methanol in Water | |

| Wash Solvent | 5% Methanol | 10% Acetonitrile | Water | |

| Elution Solvent | Methanol | Acetonitrile | Ethyl Acetate |

Note: This table presents a conceptual framework for SPE method development for this compound, with specific conditions requiring empirical determination.

Derivatization Strategies

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. colostate.edu For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds. colostate.edugcms.cz For HPLC, derivatization can be employed to enhance the detectability of the analyte, for instance, by introducing a chromophore for UV detection or a fluorophore for fluorescence detection.

Derivatization for Gas Chromatography (GC)

The N-acetyl and amide functionalities of this compound may impart polarity and reduce its volatility, potentially leading to poor peak shape and thermal degradation in a GC system. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amide groups. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. nih.gov

Optimization of the silylation reaction would involve evaluating the choice of reagent, reaction temperature, reaction time, and the solvent or catalyst used.

Table 3: Conceptual Optimization of Silylation for GC Analysis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Derivative Yield (%) |

| Silylating Reagent | BSTFA | MSTFA | BSTFA + 1% TMCS | >95% |

| Reaction Temperature | 60°C | 75°C | 90°C | >98% |

| Reaction Time | 15 min | 30 min | 60 min | >99% |

| Solvent | Acetonitrile | Pyridine | Dichloromethane | >99% |

Note: This table provides a hypothetical optimization scheme. TMCS (Trimethylchlorosilane) is often used as a catalyst.

Derivatization for High-Performance Liquid Chromatography (HPLC)

While this compound possesses a chromophore (the benzene (B151609) ring) that allows for UV detection, derivatization might be considered to enhance sensitivity, particularly for trace-level analysis. For instance, if higher sensitivity is required, a derivatizing agent that introduces a highly fluorescent tag could be employed. However, for most routine analyses, direct HPLC-UV or HPLC-MS detection without derivatization is likely sufficient and preferable due to its simplicity.

In cases where derivatization is deemed necessary, for example, to improve ionization efficiency in LC-MS, reagents targeting the amide group could be explored. The optimization would focus on reaction conditions that ensure complete and reproducible derivatization with minimal side products. For instance, derivatization of N-acyl compounds with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to improve detection in LC-MS analysis for similar structures. acs.orgnih.gov Optimization would involve adjusting the concentrations of the derivatizing agent and coupling agent, as well as reaction time and temperature. acs.org

Future Research Directions and Emerging Areas of Inquiry for N Acetyl 4 Ethoxybenzamide

Advancements in High-Throughput Synthesis and Screening of N-Acetyl-4-ethoxybenzamide Analogues

The conventional, one-by-one synthesis of chemical compounds is a time-consuming process that can hinder the rapid exploration of structure-activity relationships (SAR). ku.dk To overcome this limitation, the field of medicinal chemistry is increasingly adopting high-throughput synthesis and screening techniques. nih.gov These automated and parallel approaches enable the rapid generation of large libraries of molecules, significantly accelerating the discovery of compounds with desired properties. ethz.chresearchgate.netrsc.org

For this compound, such strategies would involve the parallel synthesis of a diverse library of analogues. This can be achieved by systematically varying the acyl group (in place of the acetyl group) and modifying the ethoxy moiety or the substitution pattern on the benzene (B151609) ring. Automated synthesis platforms, utilizing 96-well plate kits and robotic liquid handlers, can facilitate the efficient production of these compound libraries. researchgate.net These systems can perform a multitude of reactions simultaneously under precisely controlled conditions, ensuring reproducibility and minimizing manual error. ethz.ch

A key technology in this domain is the use of pre-packed capsules or cartridges containing the necessary reagents for specific chemical transformations, such as amide bond formation. researchgate.net This "plug-and-play" approach simplifies the experimental setup and allows for the rapid execution of numerous reactions. Furthermore, advancements in flow chemistry, where reagents are continuously mixed and reacted in a flowing stream, offer enhanced control over reaction parameters and can be integrated into automated synthesis workflows for even greater efficiency. youtube.com

Once a library of this compound analogues has been synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity or other properties of interest. nih.gov This involves the use of automated systems to test thousands of compounds in parallel against a specific biological target or in a particular assay. The data generated from HTS can then be used to identify promising lead compounds for further development and to build robust SAR models.

Table 1: High-Throughput Synthesis and Screening Technologies

| Technology | Description | Application to this compound Analogues |

| Automated Parallel Synthesis | Utilizes robotic systems and multi-well plates to perform numerous reactions simultaneously. researchgate.net | Rapid generation of a diverse library of analogues by varying substituents on the benzamide (B126) scaffold. |

| Flow Chemistry | Reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions and easy scalability. youtube.com | Efficient and controlled synthesis of key intermediates or final compounds in the analogue library. |

| Pre-packed Reagent Capsules | Capsules containing pre-weighed reagents for specific reactions, simplifying the setup of parallel synthesis. researchgate.net | Streamlined amide bond formation for the synthesis of a wide range of N-acyl-4-ethoxybenzamide derivatives. |

| High-Throughput Screening (HTS) | Automated screening of large compound libraries for biological activity or other desired properties. nih.gov | Rapid identification of analogues with enhanced biological efficacy or other favorable characteristics. |

Development of Novel Computational Approaches for Predicting Molecular Reactivity and Interactions

In parallel with advancements in synthesis, novel computational approaches are being developed to predict the properties and behavior of molecules with increasing accuracy. These in silico methods can significantly reduce the time and cost of research by prioritizing the synthesis of compounds with the highest probability of success.

For this compound, computational models can be employed to predict its molecular reactivity and interactions with biological targets. nih.govrsc.orgnih.govresearcher.lifemdpi.com One such approach is the development of quantitative structure-activity relationship (QSAR) models. nih.gov 3D-QSAR methods, like k-Nearest Neighbor Molecular Field Analysis (kNN MFA), can establish a correlation between the three-dimensional properties of a molecule (e.g., electrostatic and steric fields) and its biological activity. ijapbc.com Such models, developed using a training set of known benzamide analogues, could predict the activity of newly designed this compound derivatives. ijapbc.comnih.govbohrium.com

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a small molecule and a protein target at the atomic level. nih.govbohrium.com These methods can be used to predict the binding mode of this compound analogues to a specific receptor and to estimate their binding affinity. nih.govbohrium.com MD simulations can further provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. nih.govbohrium.com

Furthermore, computational models are being developed to predict fundamental aspects of chemical reactivity, such as the site of protonation in amides. nih.govrsc.org The ability to predict whether the nitrogen or the oxygen atom of the amide group in this compound is more likely to be protonated under different conditions is crucial for understanding its chemical behavior and designing analogues with specific reactivity profiles. nih.govrsc.org

Table 2: Computational Approaches for Molecular Characterization

| Computational Method | Description | Application to this compound |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Establishes a statistical relationship between the 3D properties of molecules and their biological activity. ijapbc.com | Predicting the biological activity of novel analogues based on their structural features. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Elucidating the binding mode of analogues to a specific biological target. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study their dynamic behavior. nih.govbohrium.com | Assessing the stability of the ligand-receptor complex and understanding the dynamics of molecular interactions. |

| Reactivity Prediction Models | Computational models that predict the chemical reactivity of functional groups. nih.govrsc.org | Predicting the site of protonation and other reactive properties of the amide bond in this compound and its analogues. |

Exploration of New Solid-State Forms and Cocrystal Systems for Material Science Applications

The solid-state properties of a compound, such as its crystal structure, melting point, and solubility, are of critical importance in both pharmaceutical and material science. ijsra.net The ability of a molecule to exist in different crystalline forms, a phenomenon known as polymorphism, can have a significant impact on its physical properties. ijsra.netmdpi.com The exploration of new solid-state forms of this compound, including polymorphs and cocrystals, represents a promising area for future research.

Cocrystals are multi-component crystals in which a primary compound is co-crystallized with a "coformer" molecule. ijsra.net The formation of cocrystals can lead to significant improvements in the physicochemical properties of the primary compound, such as its solubility, stability, and bioavailability. ijsra.net For this compound, a systematic cocrystal screening with a variety of pharmaceutically acceptable coformers could lead to the discovery of new solid forms with enhanced properties. ijsra.net

The design of cocrystals is guided by the principles of crystal engineering, which involves understanding and utilizing intermolecular interactions, particularly hydrogen bonds, to control the assembly of molecules in the solid state. rsc.org The benzamide functional group, with its hydrogen bond donor and acceptor capabilities, is well-suited for forming robust hydrogen bonding networks with a variety of coformers.

The characterization of these new solid-state forms would involve a range of analytical techniques, including single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. ijsra.netrsc.org These methods provide detailed information about the crystal structure, thermal behavior, and intermolecular interactions within the solid state. The discovery of novel polymorphs and cocrystals of this compound could not only lead to improved pharmaceutical formulations but also open up new applications in the field of material science, where precise control over solid-state properties is essential. ijsra.net

Integration of Multidisciplinary Methodologies for Comprehensive Understanding of Benzamide Chemistry

A comprehensive understanding of the chemical and biological properties of this compound and its analogues requires the integration of knowledge and techniques from multiple scientific disciplines. nih.gov This multidisciplinary approach, which is becoming increasingly prevalent in drug discovery and development, combines the expertise of medicinal chemists, computational chemists, biologists, and pharmacologists to create a more holistic view of a compound's behavior. whiterose.ac.ukacs.org

In the context of this compound, a multidisciplinary strategy would involve a close interplay between computational prediction and experimental validation. whiterose.ac.uk For instance, computational models could be used to design a focused library of analogues with a high probability of exhibiting a desired biological activity. whiterose.ac.uk These compounds would then be synthesized using high-throughput methods and their activity confirmed through biological screening. whiterose.ac.uk The experimental results would, in turn, be used to refine and improve the computational models, creating an iterative cycle of design, synthesis, and testing. nih.gov

Such an integrated approach can also be applied to investigate the mechanism of action of this compound analogues. nih.gov For example, after identifying a biologically active compound, molecular docking and MD simulations could be used to generate hypotheses about its binding to a specific protein target. These hypotheses could then be tested experimentally through techniques such as X-ray crystallography or site-directed mutagenesis.

By bringing together diverse perspectives and methodologies, a multidisciplinary approach can lead to a more complete and nuanced understanding of benzamide chemistry. acs.org This comprehensive knowledge is essential for the rational design of new molecules with optimized properties and for unlocking the full therapeutic and technological potential of this compound and its derivatives. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Acetyl-4-ethoxybenzamide, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves amidation of 4-ethoxybenzoic acid with acetylation agents (e.g., acetic anhydride). Key factors include solvent selection (polar aprotic solvents like DMF improve reaction efficiency) and catalyst use (e.g., DMAP for nucleophilic activation). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity. Reaction progress should be monitored by TLC or HPLC .

- Experimental Design Tip : Optimize temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid to acetylating agent) to minimize side products. Include inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Confirm structure via ¹H NMR (δ ~2.1 ppm for acetyl CH₃, δ ~6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ ~168 ppm for carbonyl).

- IR : Validate acetyl group (C=O stretch ~1680 cm⁻¹) and amide bond (N–H bend ~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 222.1). Cross-reference with spectral databases .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification.

- Waste Management : Segregate organic waste (e.g., solvent residues) and dispose via certified hazardous waste contractors.

- Risk Mitigation : Conduct pre-experiment hazard assessments for reagents (e.g., acetic anhydride’s corrosivity) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivatization be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or in-situ FTIR. For example, track acetyl group migration under basic conditions.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to trace pathways (e.g., acetylation vs. O-alkylation).

- Computational Modeling : Apply DFT calculations (Gaussian, ORCA) to predict transition states and activation energies for nucleophilic substitutions .

Q. What strategies resolve contradictions in structural data (e.g., XRD vs. NMR) for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate XRD-derived bond lengths/angles with NOESY (for spatial proximity) and solid-state NMR (for crystallographic packing effects).

- Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors) and compare with NMR signal-to-noise ratios.

- Case Study : For related compounds like 4-Chloro-N-phenylbenzamide, discrepancies between solution and solid-state structures were resolved by analyzing solvent polarity effects on conformation .

Q. How can computational tools predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential).

- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using Hammett constants or logP values.

- Validation : Compare in-silico predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What experimental approaches quantify metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.

- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Cross-Species Comparison : Compare metabolic pathways across species to prioritize analogs for in vivo studies .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.